molecular formula C13H18O5S B15357921 Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate

Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate

Cat. No.: B15357921
M. Wt: 286.35 g/mol
InChI Key: FUUKRJBSKLMZCY-UHFFFAOYSA-N
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Description

Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate is a chemical compound with a complex molecular structure. It is characterized by the presence of a methylsulfonyl group and a phenyl ring substituted with an isopropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of 2-(4-propan-2-ylphenyl)acetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

  • Reduction: The compound can be reduced to remove the sulfonyl group.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) and an acyl chloride.

Major Products Formed:

  • Oxidation: this compound sulfone.

  • Reduction: Methyl 2-(4-propan-2-ylphenyl)acetate.

  • Substitution: Acylated derivatives of the phenyl ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and analgesic properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

  • Methyl 2-methylsulfonyloxy-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of an isopropyl group.

  • Methyl 2-methylsulfonyloxy-2-(4-ethylphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: Methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

methyl 2-methylsulfonyloxy-2-(4-propan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O5S/c1-9(2)10-5-7-11(8-6-10)12(13(14)17-3)18-19(4,15)16/h5-9,12H,1-4H3

InChI Key

FUUKRJBSKLMZCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)OC)OS(=O)(=O)C

Origin of Product

United States

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